![molecular formula C24H24N6O3S B2960338 N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852047-50-8](/img/structure/B2960338.png)
N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that pyrimidine-triazole derivatives possess significant antimicrobial activity against selected bacterial and fungal strains. These derivatives were synthesized from specific molecular precursors through a multistep process and investigated for their antimicrobial properties in different organic solvents, highlighting their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Crystal Structures and Conformation
Several studies have focused on the crystal structures of related pyrimidine and acetamide derivatives. These studies reveal the compounds' folded conformations and intramolecular hydrogen bonding, which stabilize their structures. Such structural insights are crucial for understanding the compounds' interactions and reactivity, providing a foundation for further pharmaceutical and material science applications (Subasri et al., 2016).
Radioligand Imaging with PET
A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with implications for radioligand imaging using positron emission tomography (PET). This research demonstrates the utility of such compounds in neuroimaging and the diagnosis of neurological diseases, emphasizing their role in advancing medical imaging techniques (Dollé et al., 2008).
CO2 Reduction Catalysis
Research into the electrochemical reduction of CO2 has identified rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including pyrimidine derivatives, as effective catalysts. These findings are significant for developing new methods for CO2 utilization and conversion into valuable chemicals, contributing to efforts to mitigate climate change impacts (Nganga et al., 2017).
Antitumor Activity
Studies have synthesized and evaluated the antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds have shown potent anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).
Wirkmechanismus
Target of Action
F0648-0140, also known as N-(2,3-dimethylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, primarily targets the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0140 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . This prevents Stat3 from forming dimers, which are necessary for its activation and function .
Biochemical Pathways
By inhibiting Stat3, F0648-0140 affects various biochemical pathways. Stat3 is involved in the Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway , which is critical for cell growth, differentiation, and survival . Therefore, the inhibition of Stat3 can lead to the disruption of these processes .
Pharmacokinetics
The compound’s ability to inhibit stat3 suggests that it can effectively penetrate cells and interact with its target .
Result of Action
The inhibition of Stat3 by F0648-0140 leads to a decrease in the expression of IL-6, a cytokine that is a target of Stat3, and RANKL, a cytokine essential for osteoclastogenesis . This suggests that F0648-0140 could have potential therapeutic effects against conditions characterized by overactive Stat3 signaling, such as rheumatoid arthritis .
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-14-6-4-8-18(10-14)30-20(11-17-12-21(31)27-23(33)25-17)28-29-24(30)34-13-22(32)26-19-9-5-7-15(2)16(19)3/h4-10,12H,11,13H2,1-3H3,(H,26,32)(H2,25,27,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMDPVYRDGQMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3C)C)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)
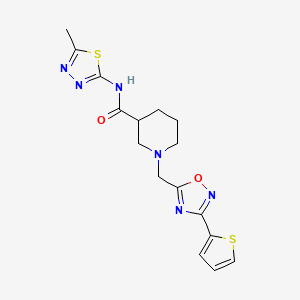
![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)
![4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2960265.png)
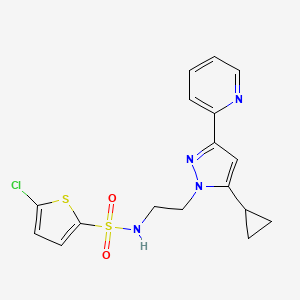
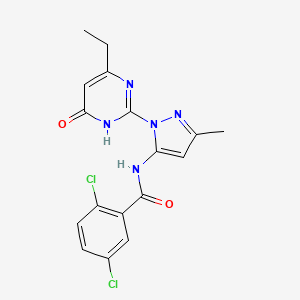
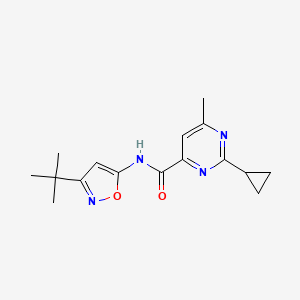
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

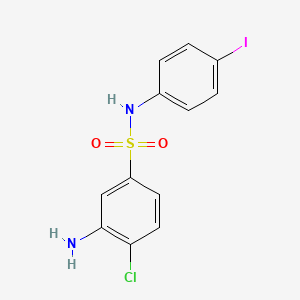
![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)